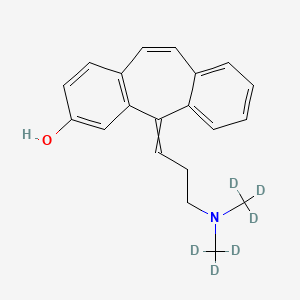

3-Hydroxy Cyclobenzaprine-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPYBQGKLHIFK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization and Quantification of 3 Hydroxy Cyclobenzaprine D6

Mass Spectrometric Approaches for Deuterated Compounds

Mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds like 3-Hydroxy Cyclobenzaprine-d6. diva-portal.org The mass shift introduced by the deuterium (B1214612) labels allows for its use as an internal standard in quantitative studies and aids in metabolic research. smolecule.com However, the presence of deuterium also introduces complexities that must be addressed through specialized MS methodologies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a highly sensitive and selective technique widely used for quantifying drug metabolites in complex biological matrices. mdpi.com For deuterated compounds, it offers the ability to distinguish the analyte from its stable isotope-labeled (SIL) analog based on their mass-to-charge (m/z) ratios. chromatographyonline.com

Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry due to its superior specificity and sensitivity. sciex.com The process involves selecting a specific precursor ion and a characteristic product ion. For this compound, the precursor ion would be the protonated molecule [M+H]+. Given that the molecular weight of non-deuterated 3-Hydroxy Cyclobenzaprine (B1214914) is 291.4 g/mol axios-research.com, and the d6-labeling is typically on the two N-methyl groups synzeal.com, the mass of the deuterated metabolite is increased by approximately 6 Da.

The fragmentation of the precursor ion is induced by collision-induced dissociation (CID). The fragmentation pattern of 3-Hydroxy Cyclobenzaprine involves characteristic losses, such as the loss of water (H₂O) from the hydroxylated ring and cleavage of the propanamine side chain. vulcanchem.com For the d6 analog, the masses of fragments containing the deuterated dimethylamine (B145610) group will be shifted accordingly. Optimization of MRM transitions requires careful selection of precursor and product ions to maximize signal intensity and minimize background interference. sciex.com

Below is a table of predicted MRM transitions for this compound, based on the known fragmentation of the parent compound.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Description of Fragmentation |

| 3-Hydroxy Cyclobenzaprine | ~292.2 | ~274.2 | Loss of H₂O |

| 3-Hydroxy Cyclobenzaprine | ~292.2 | ~233.1 | Loss of dimethylamine side chain |

| This compound | ~298.2 | ~280.2 | Loss of H₂O |

| This compound | ~298.2 | ~233.1 | Loss of deuterated dimethylamine side chain |

Note: These values are theoretical and require experimental optimization.

While stable isotope-labeled internal standards are used to compensate for variations in sample preparation and instrument response, their effectiveness relies on the assumption that the analyte and the standard behave identically. scioninstruments.com However, deuterium labeling can sometimes lead to the "isotope effect," causing a slight shift in chromatographic retention time between the deuterated and non-deuterated compounds, particularly in reversed-phase chromatography. chromatographyonline.com

This chromatographic separation can lead to the analyte and its internal standard experiencing different levels of ion suppression or enhancement from co-eluting matrix components. chromatographyonline.comoup.com This phenomenon, known as differential matrix effects, can compromise quantitative accuracy. Therefore, a critical part of method development is to evaluate the co-elution of this compound and its non-deuterated analog. If separation occurs, chromatographic conditions may need to be adjusted to ensure the peaks completely overlap. chromatographyonline.com

Furthermore, the ionization efficiency of a molecule can be subtly affected by isotopic substitution, although this is generally a minor effect compared to chromatographic shifts. cdnsciencepub.com Studies have shown that even when co-elution is perfect, the analyte and its SIL internal standard can experience different degrees of ion suppression in certain matrices.

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of Deuterated Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of drug metabolites. However, compounds like this compound are not sufficiently volatile for direct GC analysis and require chemical derivatization. oup.comnih.gov Derivatization, typically through acylation or silylation, targets polar functional groups such as the hydroxyl group to increase volatility and improve chromatographic properties.

For this compound, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) would react with the phenolic hydroxyl group. nih.gov The resulting mass spectrum would correspond to the derivatized, deuterated metabolite. GC-MS can effectively separate cyclobenzaprine from structurally similar compounds like amitriptyline, which may be difficult to resolve by HPLC alone. oup.comnih.gov The mass spectrum provides definitive structural information based on the molecular ion and fragmentation patterns.

| Compound | Derivatizing Agent | Expected Mass of Derivative [M]+• |

| 3-Hydroxy Cyclobenzaprine | TFAA | ~387.4 |

| This compound | TFAA | ~393.5 |

Note: Table shows expected molecular ion masses for the trifluoroacetyl derivative.

High-Resolution Mass Spectrometry for Accurate Mass Measurement and Isotope Cluster Signature Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). oup.com This capability is invaluable for confirming the elemental composition of an analyte like this compound, allowing it to be distinguished from other isobaric (same nominal mass) compounds that may be present in a complex sample. oup.com

The theoretical exact mass of the protonated this compound molecule ([C₂₀H₁₅D₆NO]+H⁺) can be calculated and compared against the experimentally measured value to provide high confidence in its identification.

Furthermore, HRMS can resolve the isotopic pattern of an ion. The presence of six deuterium atoms in this compound creates a unique isotope cluster signature that differs significantly from its all-protium analog. Analyzing the relative abundances of the isotopes within this cluster provides an additional layer of confirmation for the identity of the deuterated compound.

Spectroscopic Techniques for Structural Confirmation of Deuterated Metabolites

While mass spectrometry is excellent for determining mass and elemental formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for unambiguously confirming the precise location of atoms within a molecule. For this compound, NMR would be the definitive technique to verify the position of the deuterium labels.

In the ¹H NMR spectrum of this compound, the signal corresponding to the N-dimethyl protons (typically a singlet around δ 2.2 ppm) would be absent. vulcanchem.com The presence and positions of the aromatic and other aliphatic protons would remain, confirming the rest of the molecular structure. vulcanchem.comnih.gov

To directly observe the deuterium atoms, ²H (deuterium) NMR spectroscopy could be employed. This would show a signal at the chemical shift corresponding to the N-methyl groups, confirming the location of deuteration. Additionally, in the ¹³C NMR spectrum, the carbons of the N-methyl groups would appear as triplets (due to C-D coupling) with a lower intensity, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds like this compound. This technique provides detailed information about the chemical environment of atomic nuclei, allowing for the confirmation of deuterium incorporation and its precise location within the molecule.

For this compound, the six deuterium atoms are incorporated at the dimethylamino group. vulcanchem.com ¹H NMR (Proton NMR) is used to verify the absence of signals corresponding to the N,N-dimethyl protons, which would typically appear as a singlet in the non-deuterated analogue. The disappearance of this peak confirms the successful deuteration at this position.

Furthermore, ²H NMR (Deuterium NMR) can be employed to directly observe the deuterium nuclei. This provides definitive evidence of deuterium incorporation and can be used to determine the isotopic enrichment. sigmaaldrich.com The chemical shift in the ²H NMR spectrum is expected to be very similar to the corresponding proton chemical shift in the non-deuterated compound, with minor isotopic effects. sigmaaldrich.com The integration of the deuterium signal, relative to a known standard, can quantify the level of deuterium incorporation.

Factors such as the choice of deuterated solvent can influence the NMR spectrum. msu.eduacdlabs.com For instance, the hydroxyl proton of the phenolic group may undergo exchange with deuterium from the solvent, leading to a change in its appearance or disappearance from the ¹H NMR spectrum. msu.edu

Table 1: Key NMR Data for this compound This table is generated based on typical expected values and may not represent specific experimental results.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment | Notes |

|---|---|---|---|---|

| ¹H | ~6.5 - 7.8 | Multiplets | Aromatic Protons | The complex splitting patterns arise from coupling between adjacent aromatic protons. |

| ¹H | ~9.2 | Singlet (broad) | Phenolic -OH | Chemical shift can be concentration and solvent dependent. May exchange with D₂O. vulcanchem.com |

| ¹H | ~2.2 | Absent | N,N-dimethyl Protons | Disappearance confirms deuteration at this position. vulcanchem.com |

Infrared and Ultraviolet-Visible Spectroscopy for Complementary Structural Data

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary data for the structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to its non-deuterated counterpart, with the key difference being the C-D stretching vibrations. The characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H bonds, and the tricyclic ring system will be present. The C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The tricyclic structure of 3-Hydroxy Cyclobenzaprine results in characteristic UV absorption maxima. vulcanchem.com For the parent compound, cyclobenzaprine, UV maxima are observed at approximately 224 nm and 289 nm. nih.gov The presence of the hydroxyl group in 3-Hydroxy Cyclobenzaprine is expected to cause a slight shift in these absorption maxima. The UV-Vis spectrum is primarily determined by the chromophore of the dibenzocycloheptene ring system and is not significantly affected by the deuterium labeling at the dimethylamino group.

Table 2: Spectroscopic Data for 3-Hydroxy Cyclobenzaprine This table includes data for the non-deuterated analogue, which is expected to be very similar for the deuterated compound in the UV-Vis region.

| Spectroscopic Technique | Characteristic Absorption | Assignment | Reference |

|---|---|---|---|

| UV-Vis | ~254 nm and 310 nm | Conjugated tricyclic system | vulcanchem.com |

| IR | ~3000-3100 cm⁻¹ | Aromatic C-H stretch | wdh.ac.id |

| IR | ~2900-2960 cm⁻¹ | Aliphatic C-H stretch | wdh.ac.id |

| IR | ~1400-1500 cm⁻¹ | N-CH₃ deformation | wdh.ac.id |

Chromatographic Purity and Impurity Profiling of this compound Standards

Ensuring the purity of analytical standards is critical for accurate quantification in research and clinical settings. Chromatographic methods are central to assessing the purity of this compound and for identifying and quantifying any related substances or degradation products.

Development of Robust Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of cyclobenzaprine and its metabolites. nih.gov The development of a robust HPLC method is essential for separating this compound from its potential impurities.

A typical HPLC method would involve a reversed-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.govresearchgate.net The pH of the mobile phase is an important parameter to control for achieving optimal separation, especially for a compound with an ionizable amine group. researchgate.net Detection is typically performed using a UV detector at a wavelength where the analyte has significant absorbance, such as around 220-290 nm. researchgate.netresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity, and is particularly useful for the analysis of complex biological matrices. nih.govresearchgate.net

Table 3: Example of HPLC Method Parameters for Cyclobenzaprine Analogues This table provides an example of typical HPLC conditions and is not specific to this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 or C18 (e.g., 100mm x 4.6mm, 5µm) | nih.gov |

| Mobile Phase | Methanol: 10mM KH₂PO₄ Buffer (pH 3) (70:30) | researchgate.net |

| Flow Rate | 0.9 mL/min | researchgate.net |

| Detection | UV at 220 nm | researchgate.net |

| Retention Time | Analyte-specific, typically < 10 minutes | researchgate.net |

Identification and Quantification of Related Substances and Degradation Products

Forced degradation studies are often performed to identify potential degradation products that may arise during storage or handling. rsc.org These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. rsc.org

Potential impurities in a this compound standard could include the non-deuterated analogue, other metabolites of cyclobenzaprine, and products of oxidative degradation. Common degradation products of cyclobenzaprine include its N-oxide, and compounds resulting from the cleavage of the side chain, such as dibenzosuberenone (B194781) and anthraquinone. rsc.orgsynzeal.comresearchgate.net

The identification of these impurities is typically achieved using LC-MS/MS, which provides molecular weight and structural information. rsc.orgresearchgate.net Once identified, these impurities can be quantified using a validated chromatographic method with appropriate reference standards. Regulatory guidelines often require that impurity levels in drug substances are controlled and kept below specific thresholds. vulcanchem.com

Table 4: Potential Related Substances and Degradation Products of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Reference |

|---|---|---|---|---|

| 3-Hydroxy Cyclobenzaprine | C₂₀H₂₁NO | 291.39 | Isotopic impurity | allmpus.comchemicea.com |

| Cyclobenzaprine N-oxide | C₂₀H₂₁NO | 291.39 | Degradation product | |

| Dibenzosuberenone | C₁₅H₁₀O | 206.24 | Degradation product | synzeal.comallmpus.com |

| Anthraquinone | C₁₄H₈O₂ | 208.21 | Degradation product | rsc.orgresearchgate.net |

Applications of 3 Hydroxy Cyclobenzaprine D6 As an Internal Standard in Bioanalytical Research

Method Development and Validation for Quantitative Bioanalysis in Complex Biological Matrices

The development and validation of a robust bioanalytical method are critical for obtaining reliable data in pharmacokinetic and other clinical studies. researchgate.net The process ensures that the method is accurate, precise, and specific for the analyte in the biological matrix being studied. researchgate.net When using 3-Hydroxy Cyclobenzaprine-d6 as an internal standard, the validation process adheres to stringent guidelines set by regulatory agencies. frontiersin.org

The primary goal of sample preparation is to extract the analyte (3-hydroxy cyclobenzaprine) and the internal standard (this compound) from the biological matrix, removing proteins and other interfering components. researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. For cyclobenzaprine (B1214914) and its metabolites, LLE is a commonly employed method. nih.govnih.gov The selection of the organic solvent is critical; a mixture of hexane (B92381) and diethyl ether (3:1, v/v) has been successfully used for the extraction of cyclobenzaprine from plasma after basification with a saturated sodium carbonate solution. nih.gov Another method utilized methyl tert-butyl ether for extraction from plasma samples that were vortex-mixed and centrifuged. nih.gove-lactancia.org Optimization of pH is crucial to ensure that the compounds are in a non-ionized state to facilitate their transfer into the organic phase.

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and can yield cleaner extracts compared to LLE. This technique utilizes a solid sorbent packed into a cartridge to retain the analyte and internal standard from the liquid sample. Interfering components are washed away, and the analyte and internal standard are then eluted with an appropriate solvent. For compounds like cyclobenzaprine and its metabolites, reversed-phase or ion-exchange SPE cartridges can be used. The selection of the sorbent, wash solutions, and elution solvent must be carefully optimized to ensure high and reproducible recovery.

To quantify the concentration of 3-hydroxy cyclobenzaprine in a sample, a calibration curve is constructed. This is achieved by analyzing a series of calibration standards prepared by spiking known concentrations of the non-labeled analyte into blank biological matrix. A constant, known concentration of the internal standard, this compound, is added to each standard, as well as to the quality control (QC) and unknown study samples. biopharmaservices.com

The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied. For the analysis of cyclobenzaprine, linear dynamic ranges have been established from 0.05 ng/mL to 50 ng/mL and 0.25 ng/mL to 15 ng/mL in human plasma. nih.govactascientific.com A similar range would be established for 3-hydroxy cyclobenzaprine, with the specific range depending on the expected concentrations in clinical samples.

Table 1: Representative Calibration Curve Parameters for Cyclobenzaprine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 0.25 - 15 ng/mL | nih.gov |

| Regression Equation | y = 0.0648x - 0.0014 | nih.gov |

This table presents data for cyclobenzaprine analysis, which is illustrative of the parameters established for its metabolite, 3-hydroxy cyclobenzaprine.

Specificity and Selectivity: These parameters ensure that the method can unequivocally measure the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs. researchgate.net In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM). researchgate.net For cyclobenzaprine, MRM transitions such as m/z 276.2 → 216.1 have been used. nih.govresearchgate.net For 3-hydroxy cyclobenzaprine and its deuterated internal standard, specific precursor-to-product ion transitions would be selected and optimized to prevent interference. Analysis of blank matrix from multiple sources is performed to confirm the absence of interfering peaks at the retention times of the analyte and internal standard. nih.gov

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net For cyclobenzaprine, LLOQs as low as 0.049 ng/mL and 0.25 ng/mL have been reported in human plasma. nih.govnih.gov The LLOQ for 3-hydroxy cyclobenzaprine would be established based on the requirements of the study.

Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are assessed by analyzing QC samples at multiple concentration levels (typically low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). researchgate.net The precision is expressed as the coefficient of variation (%CV), and the accuracy is expressed as the percentage of the nominal value.

Table 2: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data for Cyclobenzaprine

| QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) | Reference |

|---|---|---|---|---|---|

| Low | 3.7 | 96.7 | 6.9 | 98.8 | nih.gov |

| Medium | 3.1 | 90.6 | 5.5 | 95.2 | nih.gov |

This table shows representative data for cyclobenzaprine, demonstrating the typical performance metrics for a validated bioanalytical method.

Recovery: The extraction recovery of an analytical method is the efficiency of the extraction process for the analyte. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a post-extraction spiked sample at the same concentration. researchgate.net For cyclobenzaprine, mean extraction recovery values of 92.8% have been reported. nih.gov The recovery of 3-hydroxy cyclobenzaprine and this compound should be consistent and reproducible across the concentration range.

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix. nih.gov It is evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation and improving data accuracy. nih.gov

Table 3: Example Recovery and Matrix Effect Data

| Compound | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |

|---|---|---|---|

| Cyclobenzaprine | 92.8 | Not explicitly stated, but method validated | nih.gov |

This table provides an example of recovery data for cyclobenzaprine and an analog internal standard.

Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. mdpi.com This involves subjecting QC samples to various storage and handling conditions.

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that mimics the sample handling time.

Long-Term Stability: Determines stability under frozen storage conditions for the expected duration of the study.

Post-Preparative (Autosampler) Stability: Confirms that the processed samples are stable in the autosampler for the duration of the analytical run.

Stock Solution Stability: Verifies the stability of the stock solutions of the analyte and internal standard under their storage conditions.

For cyclobenzaprine, plasma samples have been found to be stable for three freeze-thaw cycles, for 120 days at -20°C, and for 48 hours at room temperature after processing. nih.gov Similar stability assessments would be required for 3-hydroxy cyclobenzaprine using this compound as the internal standard.

Table 4: Summary of Stability Evaluation for Cyclobenzaprine

| Stability Test | Conditions | Result | Reference |

|---|---|---|---|

| Freeze-Thaw Stability | Three cycles | Stable | nih.gov |

| Long-Term Stability | 120 days at -20°C | Stable | nih.gov |

This table illustrates the types of stability tests and typical outcomes for cyclobenzaprine, which would be analogous for its hydroxylated metabolite.

Recovery and Matrix Effect Evaluation in Various Biological Specimens

Addressing Isotopic Interference in Co-quantification of Deuterated and Non-Deuterated Analytes

When using a deuterated internal standard such as this compound for the quantification of its non-deuterated counterpart, 3-Hydroxy Cyclobenzaprine, a primary analytical challenge is the potential for isotopic interference or "cross-talk". This phenomenon occurs when the isotopic signature of the analyte contributes to the signal of the internal standard, or vice-versa, leading to inaccuracies in quantification. This is particularly relevant when there is a significant overlap in the mass spectra of the analyte and the SIL-IS.

Considerations for Lower Deuterium (B1214612) Incorporation Levels

While a higher degree of deuteration is generally preferred to mitigate isotopic interference, practical and cost considerations might lead to the use of internal standards with lower deuterium incorporation (e.g., d3). In such cases, the risk of isotopic cross-talk is significantly higher.

Increased Potential for Overlap: With fewer deuterium atoms, the mass difference between the analyte and the internal standard is smaller, increasing the likelihood of interference from the analyte's natural isotopic peaks. For example, a d3-labeled standard has a higher probability of its signal being affected by the M+3 peak of the analyte.

"Cross-talk" from Analyte to Internal Standard: At high concentrations of the non-deuterated analyte, its isotopic peaks can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte's true concentration.

"Cross-talk" from Internal Standard to Analyte: Conversely, the presence of any non-deuterated impurity in the internal standard can contribute to the analyte's signal, causing an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).

To address these challenges when using an internal standard with lower deuterium incorporation, the following should be considered:

Purity of the Internal Standard: It is critical to assess the isotopic purity of the deuterated internal standard to ensure that the amount of non-deuterated impurity is minimal.

Validation Experiments: The bioanalytical method validation must include experiments to rigorously evaluate the extent of mutual interference. This can be done by analyzing samples containing the highest expected concentration of the analyte without the internal standard, and samples containing the working concentration of the internal standard without the analyte.

Calibration Curve Analysis: The impact of isotopic interference can sometimes be observed as non-linearity in the calibration curve, especially at the lower and upper ends of the concentration range.

The following table outlines key research findings and considerations when dealing with deuterated internal standards.

| Research Finding/Consideration | Implication for Bioanalysis | Reference |

| Deuterium labeling can sometimes lead to slight shifts in chromatographic retention time compared to the non-deuterated analyte. | This can lead to differential matrix effects between the analyte and the internal standard, potentially compromising accuracy. | nih.gov |

| The position of the deuterium labels is crucial. Labels on metabolically stable positions are preferred to prevent in-vivo H/D exchange. | Loss of deuterium during metabolism would lead to an inaccurate internal standard concentration and flawed quantification. | nih.gov |

| Increasing the concentration of the stable isotope-labeled internal standard can reduce the bias caused by isotopic cross-contribution from the analyte. | This is a practical strategy to minimize the impact of natural isotopic abundance, especially when analyte concentrations are high. | researchgate.net |

| Monitoring a less abundant but isotopically "cleaner" fragment ion of the internal standard can be a strategy to mitigate interference. | This may reduce sensitivity but can significantly improve accuracy by avoiding the main interfering isotopic signals. | researchgate.net |

Utilization of 3 Hydroxy Cyclobenzaprine D6 in Drug Metabolism and Disposition Studies

Elucidation of Metabolic Pathways of Cyclobenzaprine (B1214914) Through Deuterated Analogs

Deuterated analogs are instrumental in mapping the metabolic transformations of a drug. By replacing hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, researchers can create standards that are chemically identical to the analyte of interest but have a different mass, making them distinguishable by mass spectrometry. wikipedia.orgunam.mx

In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., using Liver Microsomes, Hepatocytes)

In vitro systems, such as human liver microsomes (HLM) and hepatocytes, are standard models for predicting how a drug will be metabolized in the body. selvita.com These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily.

In these studies, cyclobenzaprine is incubated with liver microsomes or hepatocytes. Over time, metabolites are formed, including 3-hydroxy cyclobenzaprine. vulcanchem.com To accurately quantify the rate of formation of this metabolite and thus determine the metabolic stability of the parent drug, 3-Hydroxy Cyclobenzaprine-d6 is added to the samples as an internal standard (IS) prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov The IS mimics the analyte during sample extraction and ionization, correcting for variations and matrix effects, which ensures highly accurate quantification.

Table 1: Example Data from an In Vitro Metabolic Stability Assay of Cyclobenzaprine in Human Liver Microsomes

| Time (minutes) | Cyclobenzaprine Concentration (µM) | 3-Hydroxy Cyclobenzaprine Formed (pmol/mg protein) |

| 0 | 1.00 | 0.0 |

| 5 | 0.85 | 15.2 |

| 15 | 0.61 | 42.5 |

| 30 | 0.37 | 78.9 |

| 60 | 0.14 | 112.4 |

| This table illustrates the typical data generated in a metabolic stability study. The formation of 3-hydroxy cyclobenzaprine would be quantified using this compound as an internal standard. |

Application in Reaction Phenotyping Studies to Identify Metabolizing Enzymes

Reaction phenotyping is the process of identifying which specific enzymes are responsible for a particular metabolic reaction. nih.gov For cyclobenzaprine, metabolism is primarily carried out by CYP3A4 and CYP1A2, with a minor contribution from CYP2D6. drugbank.comnih.gov

To determine which of these isoforms is responsible for the formation of 3-hydroxy cyclobenzaprine, the parent drug is incubated with a panel of recombinant human CYP enzymes, where each sample contains a high concentration of a single, specific CYP isoform. nih.govnih.gov this compound is used as the internal standard to quantify the amount of 3-hydroxy cyclobenzaprine produced by each enzyme. This allows researchers to pinpoint the enzymatic origin of this metabolite. nih.gov

Table 2: Hypothetical Results of a Reaction Phenotyping Study for 3-Hydroxy Cyclobenzaprine Formation

| Recombinant CYP450 Isoform | Rate of 3-Hydroxy Cyclobenzaprine Formation (pmol/min/pmol CYP) |

| CYP1A2 | 10.5 |

| CYP2C9 | < 0.1 |

| CYP2C19 | < 0.1 |

| CYP2D6 | 2.3 |

| CYP3A4 | 25.8 |

| These hypothetical results, which would be obtained using this compound for quantification, suggest that CYP3A4 is the primary enzyme responsible for the 3-hydroxylation of cyclobenzaprine, with minor roles for CYP1A2 and CYP2D6. |

Investigation of Kinetic Isotope Effects in Biotransformation Processes

Deuterium substitution is a powerful technique for probing the mechanisms of enzymatic reactions through the kinetic isotope effect (KIE). portico.org

Deuterium Substitution as a Probe for Rate-Limiting Steps in Metabolism

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. selvita.comportico.org Consequently, breaking a C-D bond requires more energy and proceeds more slowly than breaking a C-H bond. portico.org This phenomenon, known as the primary kinetic isotope effect, is observed when the cleavage of this bond is the rate-determining step of a reaction. portico.org

By strategically placing deuterium atoms on the cyclobenzaprine molecule (for instance, on the aromatic rings), researchers can investigate the mechanism of hydroxylation. If the rate of formation of 3-hydroxy cyclobenzaprine is significantly slower with the deuterated cyclobenzaprine compared to the non-deuterated parent drug, it provides strong evidence that the cleavage of the C-H bond on the aromatic ring is the rate-limiting step in the hydroxylation reaction.

Analysis of Metabolic Switching and Altered Clearance Mechanisms

Slowing down one metabolic pathway through deuterium substitution can cause the drug's metabolism to shift towards alternative, unaffected pathways. google.comosti.gov This is known as metabolic switching. osti.govjuniperpublishers.com Cyclobenzaprine is metabolized through multiple routes, including hydroxylation and N-demethylation. vulcanchem.comdrugbank.com

If deuteration of the aromatic rings slows the rate of hydroxylation (the formation of 3-hydroxy cyclobenzaprine), the body may compensate by increasing the rate of N-demethylation, leading to higher-than-usual concentrations of the N-desmethylcyclobenzaprine metabolite. osti.gov Studying these shifts helps to fully understand the drug's disposition and can be a strategy to reduce the formation of undesirable or toxic metabolites. juniperpublishers.com

Table 3: Hypothetical Metabolite Ratios Following Incubation of Cyclobenzaprine vs. Deuterated Cyclobenzaprine

| Compound | 3-Hydroxy Metabolite (%) | N-Desmethyl Metabolite (%) |

| Cyclobenzaprine (non-deuterated) | 65 | 35 |

| Cyclobenzaprine-d4 (aromatic deuteration) | 30 | 70 |

| This table illustrates the principle of metabolic switching, where slowing the hydroxylation pathway via deuteration leads to a shift towards the N-demethylation pathway. |

Bioanalytical Support for Pharmacokinetic Studies and Disposition Profiling

Perhaps the most common and critical use of this compound is as an internal standard in bioanalytical methods to support pharmacokinetic (PK) studies. researchgate.netactascientific.com When cyclobenzaprine is administered, blood and urine samples are collected over time to measure the concentrations of the parent drug and its key metabolites, including 3-hydroxy cyclobenzaprine.

A robust and validated LC-MS/MS method is required for this quantification. actascientific.com Adding a known quantity of this compound to each biological sample allows for precise measurement of the endogenously produced 3-hydroxy cyclobenzaprine. nih.gov Because the deuterated standard has nearly identical physical and chemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix suppression in the mass spectrometer, enabling highly reliable and accurate data for pharmacokinetic modeling. otsuka.co.jp

Table 4: Typical LC-MS/MS Parameters for Quantification using a Deuterated Internal Standard

| Parameter | 3-Hydroxy Cyclobenzaprine (Analyte) | This compound (Internal Standard) |

| Formula | C₂₀H₂₁NO | C₂₀H₁₅D₆NO |

| Molecular Weight | 291.39 | 297.42 |

| Precursor Ion (m/z) | 292.2 | 298.2 |

| Product Ion (m/z) | 274.1 | 274.1 |

| Retention Time (min) | 4.8 | 4.8 |

| This table shows how the mass difference between the analyte and the deuterated internal standard allows for their simultaneous detection and quantification, while their identical retention times confirm their similar chemical behavior. |

Lack of Specific Research Data Precludes Article on this compound in Drug Metabolism Studies

Despite a comprehensive search of scientific literature, no specific preclinical studies were identified that detail the utilization of the chemical compound This compound in drug metabolism and disposition studies. While its non-deuterated counterpart, 3-hydroxycyclobenzaprine, is a known metabolite of the muscle relaxant cyclobenzaprine, and deuterated analogs like cyclobenzaprine-d3 are employed as internal standards in pharmacokinetic analyses, there is a notable absence of published research specifically employing this compound for these purposes.

The requested article was to be structured around the specific application of this compound for the quantification of the parent drug and its metabolites in preclinical biological fluids and for the assessment of metabolite formation and elimination rates. The absence of such studies in the available scientific literature means that no detailed research findings or data tables, as required by the prompt, can be provided.

While the general principles of using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic analysis are well-established, any discussion of the specific utility of this compound would be speculative without direct experimental evidence. The stability and mass difference provided by the deuterium labeling would theoretically make it a suitable internal standard for the quantification of 3-hydroxycyclobenzaprine. However, without studies that have developed and validated such a method, no concrete data on its performance or application can be reported.

Similarly, while the formation of 3-hydroxycyclobenzaprine is a known metabolic pathway for cyclobenzaprine, mediated by cytochrome P450 enzymes, there are no available preclinical studies that have used this compound to investigate the kinetics of this transformation or the subsequent elimination of the metabolite.

Due to the lack of specific data on the utilization of this compound in the requested contexts, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline.

Quality Assurance and Regulatory Aspects of 3 Hydroxy Cyclobenzaprine D6 As a Reference Standard

Compliance with International Standards for Certified Reference Materials (ISO 17034, ISO/IEC 17025)

The production and certification of 3-Hydroxy Cyclobenzaprine-d6 as a reference standard are governed by internationally recognized standards to ensure its quality, reliability, and consistency. The two most critical standards in this domain are ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com

ISO 17034: General requirements for the competence of reference material producers outlines the stringent requirements for the production of certified reference materials (CRMs). lgcstandards.comindustry.gov.au Manufacturers of this compound CRMs must demonstrate competence in all aspects of production, including material processing, homogeneity and stability assessment, characterization, and the assignment of property values with associated uncertainties. industry.gov.ausigmaaldrich.cn Adherence to this standard ensures that the reference material is of the highest quality and suitable for its intended use in calibration and quality control. tusnovics.pl

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories is the benchmark for laboratories performing the analytical testing required to certify the reference material. radiocarbon.comintertek.com This includes the laboratories that determine the purity, concentration, and isotopic enrichment of this compound. lgcstandards.comlgcstandards.com Accreditation to ISO/IEC 17025 demonstrates a laboratory's technical competence and its ability to produce precise and accurate test data. radiocarbon.comberkeleyanalytical.com For a deuterated standard like this compound, this involves rigorous testing using advanced analytical techniques to confirm its chemical identity and purity. lgcstandards.com The Certificate of Analysis (CoA) for a CRM produced under these standards provides users with the necessary information and confidence in the material's certified values. sigmaaldrich.comsigmaaldrich.cn

The combination of these two standards creates a robust quality management system, ensuring that this compound reference standards meet the high-quality demands of the pharmaceutical industry. bioscience.co.ukcaymanchem.com

Traceability of Measurement Results to Pharmacopeial Standards (USP, EP)

Traceability is a fundamental concept in analytical measurement, establishing a clear and unbroken chain of comparisons to a recognized national or international standard. For pharmaceutical reference standards like this compound, traceability of measurement results to pharmacopeial standards, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is crucial. synzeal.com

While a direct pharmacopeial standard for the deuterated metabolite this compound may not exist, traceability is often established through well-characterized primary standards of the parent compound, cyclobenzaprine (B1214914). Manufacturers of the deuterated standard will use USP or EP reference standards of cyclobenzaprine hydrochloride for instrument calibration and method validation. usp.orgsigmaaldrich.com This ensures that the measurements performed on the deuterated analog are accurate and comparable to the established pharmacopeial methods for the parent drug.

The Certificate of Analysis for a this compound reference standard will typically document this traceability, referencing the specific lots of USP or EP standards used in the certification process. This provides end-users in quality control and research laboratories with the assurance that their analytical results are anchored to a globally recognized benchmark, facilitating regulatory acceptance and international harmonization. synzeal.com

Inter-laboratory Harmonization and Method Transferability for Bioanalytical Assays

The use of this compound as an internal standard in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), is critical for achieving accurate and reproducible quantification of the non-deuterated metabolite in biological matrices. wuxiapptec.comresearchgate.net However, ensuring consistency across different laboratories (inter-laboratory harmonization) and the seamless transfer of analytical methods present significant challenges.

Inter-laboratory Harmonization: Variations in instrumentation, analytical columns, reagents, and even laboratory environments can lead to discrepancies in results between different testing sites. sc.edu To mitigate this, the use of a well-characterized and certified deuterated internal standard like this compound is a key strategy. nih.gov Because the deuterated standard co-elutes with the analyte and experiences similar matrix effects, it can effectively compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the measurement. wuxiapptec.combioanalysis-zone.com Proficiency testing schemes and inter-laboratory comparison studies, where the same samples are analyzed by multiple labs, are essential tools for assessing and improving harmonization. researchgate.net

Method Transferability: When a bioanalytical method is transferred from a development lab to a testing lab, it is crucial that the method performs as expected. The "fit-for-purpose" nature of the method must be maintained. nebiolab.com A robust analytical method, validated using a high-quality deuterated internal standard, is more likely to be successfully transferred. The validation process should include experiments that assess the method's ruggedness by deliberately introducing small variations in method parameters. nih.gov When a deuterated standard is not available, alternative approaches, such as using a mixture of different internal standards, may be considered, but these often require more extensive method development and validation. nebiolab.com

Effective harmonization and transferability are underpinned by comprehensive method validation reports and clear, detailed standard operating procedures.

Documentation and Certification Requirements for Deuterated Reference Standards

The documentation accompanying a deuterated reference standard like this compound is as critical as the physical material itself. This documentation, primarily the Certificate of Analysis (CoA), provides the end-user with all the necessary information to use the standard correctly and with confidence. sigmaaldrich.com

A comprehensive CoA for a certified reference material should be prepared in accordance with guidelines such as ISO Guide 31 and will typically include the following information:

Product Identification: Unambiguous description of the material, including the chemical name (this compound), catalog number, and lot number. sigmaaldrich.cn

Certified Property Values: The certified concentration or purity of the standard, along with the associated uncertainty of measurement. researchgate.netnist.gov This uncertainty is a critical parameter that quantifies the doubt about the result of a measurement.

Method of Certification: A summary of the analytical methods used to determine the certified values, such as quantitative NMR (qNMR), mass spectrometry, and chromatography. sigmaaldrich.cn

Traceability: A clear statement of metrological traceability to national or international standards, including the specific pharmacopeial lots used. sigmaaldrich.comindustry.gov.au

Homogeneity and Stability: Information on the homogeneity of the batch and the stability of the standard under recommended storage conditions, including the expiration date. lgcstandards.comsigmaaldrich.cn

Instructions for Use: Clear instructions for handling, storage, and use of the reference material to ensure its integrity. lgcstandards.comnist.gov

Safety Information: Relevant safety data and handling precautions.

This detailed documentation ensures that the reference standard is used appropriately and that the analytical data generated is reliable and defensible for regulatory submissions and quality control purposes. axios-research.com

Q & A

Basic Research Questions

Q. What is the role of 3-Hydroxy Cyclobenzaprine-d6 in quantitative analysis, and how does its deuterated structure enhance assay precision?

- Answer : this compound is a deuterated internal standard (IS) used in GC- or LC-MS to quantify cyclobenzaprine and its metabolites. Its deuterated structure minimizes isotopic interference with the analyte, improving signal differentiation and reducing matrix effects. To ensure accuracy, researchers should validate the IS against unlabeled cyclobenzaprine via standard curves of peak intensity ratios (deuterated vs. unlabeled) .

Q. What solvent systems are optimal for preparing stock solutions of this compound, and how should stability be maintained?

- Answer : The compound is soluble in methanol and DMSO. Stock solutions should be prepared in solvents purged with inert gas (e.g., nitrogen or argon) to prevent degradation. For long-term stability, store solutions at -20°C in amber vials to mitigate light and thermal degradation .

Q. How can researchers verify the purity and isotopic enrichment of this compound?

- Answer : Use high-resolution mass spectrometry (HRMS) to confirm isotopic purity (≥95% deuterium incorporation) and liquid chromatography (LC) to assess chemical purity. Batch-specific certificates of analysis (CoA) from suppliers should include these parameters .

Advanced Research Questions

Q. How can experimental design address discrepancies in recovery rates of this compound across different biological matrices?

- Answer : Matrix effects (e.g., plasma vs. tissue homogenates) can alter recovery rates. Optimize sample preparation by:

- Using matrix-matched calibration curves.

- Validating extraction efficiency via spike-and-recovery experiments.

- Adjusting ionization parameters (e.g., ESI voltage, source temperature) to reduce ion suppression .

Q. What strategies resolve conflicting pharmacokinetic data between deuterated and non-deuterated cyclobenzaprine in metabolic studies?

- Answer : Discrepancies may arise from kinetic isotope effects (KIEs) altering metabolic pathways. Mitigate this by:

- Cross-validating results with orthogonal methods (e.g., NMR for metabolite identification).

- Conducting in vitro assays (e.g., liver microsomes) to compare metabolic rates of deuterated vs. non-deuterated forms .

Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of this compound and its metabolites?

- Answer :

- Column : Use a C18 column (2.1 × 50 mm, 1.7 µm) for high-resolution separation.

- Mobile Phase : Acetonitrile/0.1% formic acid in gradient elution mode.

- MS Settings : Positive ion mode, MRM transitions optimized for parent ion (m/z 292.2 → 215.1 for deuterated form) .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.